![molecular formula C11H10BrN3O2 B1269205 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid CAS No. 446829-14-7](/img/structure/B1269205.png)
3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid often involves complex reactions including condensation, bromination, and functionalization steps to introduce the desired functionalities and structural framework. For instance, the synthesis of related quinazolinone derivatives can be achieved through reactions involving amino acids and nitrobenzaldehyde, followed by cyclization processes (Srivastava et al., 2003).
Molecular Structure Analysis
The molecular structure of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid and its derivatives is characterized by the presence of a quinazolinone core, which is crucial for the compound's biological activity. Advanced techniques such as IR, 1H NMR, and mass spectrometry are employed to confirm the structures of synthesized compounds, ensuring the correct formation of the target molecule (Cao Sheng-li, 2004).
Chemical Reactions and Properties
Chemical reactions involving 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives typically include halogenation, alkylation, and cyclization steps. These reactions are crucial for modifying the molecule to enhance its biological activities or to introduce specific functional groups necessary for further chemical transformations. The reactivity of the bromo and amino groups plays a significant role in these chemical processes (Jun He et al., 2016).
Physical Properties Analysis
The physical properties of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives, such as solubility, melting point, and crystallinity, are essential for determining their suitability in various applications. These properties are influenced by the compound's molecular structure and can be studied through techniques like differential scanning calorimetry (DSC) and X-ray crystallography, although specific studies on this compound's physical properties are not detailed in the provided references.
Chemical Properties Analysis
The chemical properties of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their application in chemical syntheses and potential therapeutic uses. Understanding these properties requires comprehensive analytical studies, including reaction kinetics and mechanism elucidation. The presence of the bromo and amino groups significantly impacts the compound's chemical behavior, offering various sites for chemical modifications and interactions (Mudassar A. Sayyed et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One of the primary applications of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives is in the synthesis of compounds with antimicrobial properties. For instance, Patel et al. (2006) investigated the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-ones, which are precursors for derivatives including 3-amino-2-methyl-6-bromoquinazoline-4(3H)-ones. These derivatives demonstrate potential in antimicrobial activity (Patel, Mistry, & Desai, 2006).
Anti-Inflammatory and Analgesic Applications
Compounds synthesized from 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid also exhibit anti-inflammatory and analgesic properties. A study by Kumar et al. (2007) focused on the synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones, which showed significant anti-inflammatory and analgesic activities (Kumar, Rajput, & Bhati, 2007).
Use as Fluorescent Brightening Agents
Another interesting application is in the field of dyes and pigments. Rangnekar and Shenoy (1987) synthesized 2-aryl-6-bromoquinolines, which were studied for their potential use as fluorescent brightening agents. This highlights the versatility of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives in different industrial applications (Rangnekar & Shenoy, 1987).
Quality Control of Pharmaceutical Ingredients
3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives are also significant in the pharmaceutical industry for quality control of active pharmaceutical ingredients. Zubkov et al. (2016) demonstrated the importance of analytical methods for quality control of these derivatives, particularly in the context of antimicrobial drug development (Zubkov et al., 2016).
Applications in Analgesic, Anti-Inflammatory, and Antihelmintic Activities
The synthesis of Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones has been studied for their biological activities. Sahu et al. (2008) found that some of these compounds exhibited significant analgesic, anti-inflammatory, and antihelmintic activities, further expanding the pharmaceutical potential of these derivatives (Sahu et al., 2008).
Eigenschaften
IUPAC Name |
3-[(6-bromoquinazolin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c12-7-1-2-9-8(5-7)11(15-6-14-9)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPIWSJQXPKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351176 |
Source


|
| Record name | 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid | |
CAS RN |
446829-14-7 |
Source


|
| Record name | 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

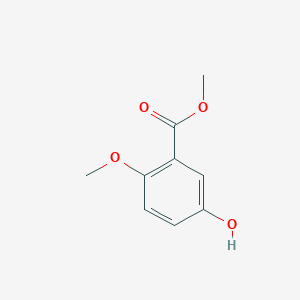
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)
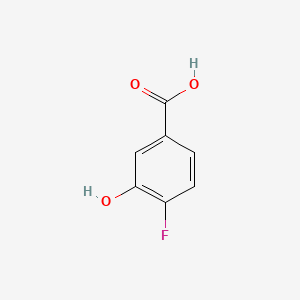
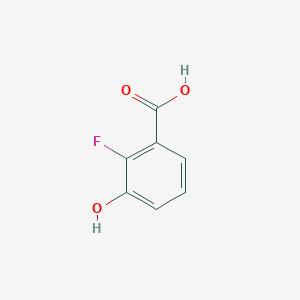
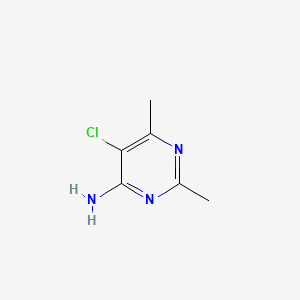

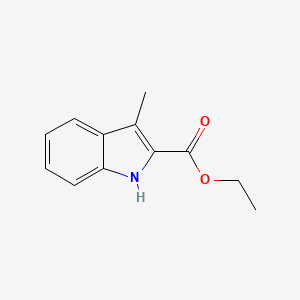
![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)
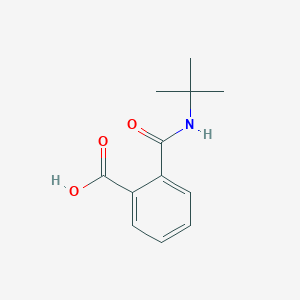
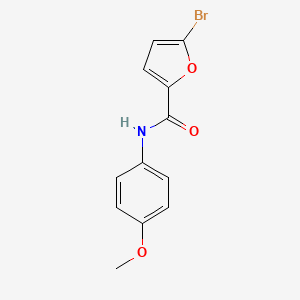
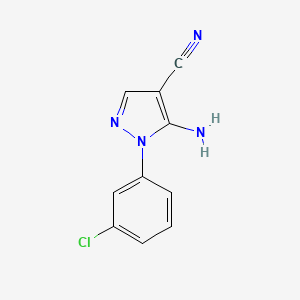
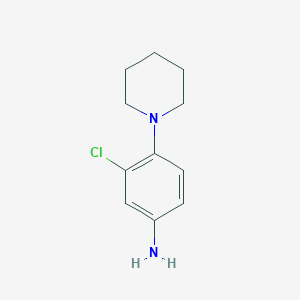
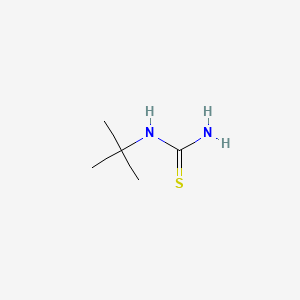
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)